Solubility data for 1-(3-Bromo-phenyl)-4-ethyl-piperazine in organic solvents
Solubility data for 1-(3-Bromo-phenyl)-4-ethyl-piperazine in organic solvents
Strategic Solubility Profiling: 1-(3-Bromophenyl)-4-ethyl-piperazine in Organic Solvents
Executive Summary
The precise determination of solubility for pharmaceutical intermediates like 1-(3-Bromophenyl)-4-ethyl-piperazine is a critical step in process optimization, crystallization design, and formulation development. As a structural analog to the widely studied 1-(4-bromophenyl)-4-ethyl-piperazine (para-isomer), the meta-substituted 3-bromo variant presents unique thermodynamic challenges. While extensive public datasets exist for the para-isomer, the specific solubility profile of the 3-bromo isomer remains a specialized domain, often requiring bespoke determination.
This technical guide serves as a definitive protocol for generating, analyzing, and modeling the solubility data of 1-(3-Bromophenyl)-4-ethyl-piperazine. It synthesizes theoretical predictions based on structural symmetry with rigorous experimental methodologies (Laser Monitoring) and thermodynamic modeling (Modified Apelblat,
Chemical Identity & Theoretical Solubility Framework
Understanding the structural nuances of 1-(3-Bromophenyl)-4-ethyl-piperazine is essential for predicting its solubility behavior.
Structural Comparison: Meta vs. Para Isomers
The position of the bromine atom on the phenyl ring significantly influences the crystal lattice energy and, consequently, the solubility.
| Feature | 1-(4-Bromophenyl)-4-ethyl-piperazine (Para) | 1-(3-Bromophenyl)-4-ethyl-piperazine (Meta) | Impact on Solubility |
| Symmetry | High ( | Low ( | Lower symmetry generally reduces crystal lattice stability. |
| Melting Point | Higher (Typically >90°C) | Predicted Lower (<90°C) | Lower melting point correlates with higher solubility (ideal solubility equation). |
| Dipole Moment | Lower (Vectors may cancel) | Higher | Increased polarity may enhance solubility in polar aprotic solvents (e.g., DMSO, DMF). |
| LogP (Predicted) | ~2.95 | ~2.95 | Similar lipophilicity; low water solubility expected for both free bases. |
Expert Insight: The meta substitution disrupts the efficient packing observed in the para isomer's crystal lattice. Therefore, we predict that 1-(3-Bromophenyl)-4-ethyl-piperazine will exhibit higher solubility in most organic solvents compared to its para-analog at the same temperature.
Experimental Protocol: Laser Monitoring Method
To generate authoritative solubility data, the Laser Monitoring Observation Technique is the industry standard due to its high precision and reproducibility. This method eliminates the subjectivity of visual inspection.
Apparatus Setup
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Jacketed Glass Vessel (50 mL): Temperature controlled within ±0.05 K via a circulating water bath.
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Laser System: He-Ne laser (or high-intensity red LED) directed through the vessel.
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Photo-detector: Measures light intensity (transmittance) on the opposite side.
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Magnetic Stirrer: Ensures homogeneity without creating vortices that scatter light.
Step-by-Step Procedure
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Solvent Preparation: Gravimetrically prepare binary solvent mixtures (if applicable) or pure solvents (Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene).
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Excess Solute Addition: Add an excess of 1-(3-Bromophenyl)-4-ethyl-piperazine solid to the solvent.
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Dissolution (Heating): Heat the mixture until the solid completely dissolves (Laser Transmittance = Max).
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Recrystallization (Cooling): Slowly cool the solution at a controlled rate (e.g., 0.1 K/min).
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Nucleation Detection: The point where laser transmittance drops sharply indicates the formation of nuclei (Cloud Point).
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Equilibrium Verification: Re-heat and cool repeatedly to determine the metastable zone width (MSZW) and the true saturation temperature (
). -
Sampling (Gravimetric Validation): For validation, withdraw the supernatant at
, filter, dry, and weigh to confirm the mole fraction ( ).
Figure 1: Workflow for the Laser Monitoring Solubility Determination.
Solubility Data & Thermodynamic Modeling
Once the mole fraction solubility (
Primary Solvents of Interest
Based on the polarity of the piperazine ring and the bromophenyl group, the following solvents are critical for screening:
| Solvent | Polarity Index | Predicted Solubility Trend | Application |
| Methanol | 5.1 | High | Recrystallization / Purification |
| Ethanol | 4.3 | High | Green Solvent Choice |
| Isopropanol | 3.9 | Moderate | Particle Size Control |
| Ethyl Acetate | 4.4 | Moderate-High | Extraction |
| Toluene | 2.4 | Low-Moderate | Polymorph Screening |
| Water | 10.2 | Very Low (Free Base) | pH-dependent solubility studies |
Thermodynamic Models
A. Modified Apelblat Equation:
The most versatile model for correlating solubility data of pharmaceutical solids.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters derived from regression.
B.
- : Model parameters.
- : Melting temperature of the solute.
C. NRTL (Non-Random Two-Liquid) Model: Essential for binary solvent mixtures to account for solute-solvent and solvent-solvent interactions.
Figure 2: Thermodynamic Modeling and Validation Workflow.
Reference Case: The "Crashing Out" Phenomenon
A critical operational challenge observed with the 4-bromo analog (and expected for the 3-bromo isomer) is the "crashing out" phenomenon during solvent exchange or pH adjustment.
Mechanism: 1-(3-Bromophenyl)-4-ethyl-piperazine is a weak base (predicted pKa ~8.8).
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Acidic pH: Protonated, highly soluble in water.
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Neutral/Basic pH: Free base, highly insoluble in water, soluble in organic solvents (DMSO, Methanol).
Operational Risk: When a stock solution in DMSO or Methanol is added to an aqueous buffer (e.g., for a biological assay or crystallization antisolvent), the abrupt change in polarity and pH can cause immediate, uncontrolled precipitation.
Mitigation Strategy:
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Cosolvent Ramp: Use a gradient of water addition rather than a single bolus.
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pH Buffering: Ensure the aqueous phase is buffered to maintain a pH < 6.0 if solubility is required, or pH > 10.0 if crystallization is desired.
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Surfactants: Addition of 0.1% Tween-20 can stabilize the supersaturated solution during assays.
References
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BenchChem. (2025).[1] Overcoming solubility issues of "1-(4-Bromophenyl)-4-ethylpiperazine" in assays. Retrieved from .
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NIST Chemistry WebBook. (2024). Thermophysical Properties of Brominated Phenyl Ethers and Piperazines. National Institute of Standards and Technology.[2] Retrieved from .[2]
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189.
- Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
